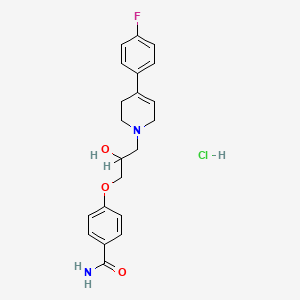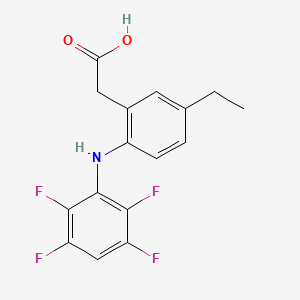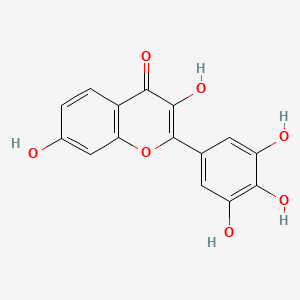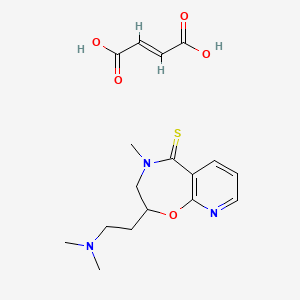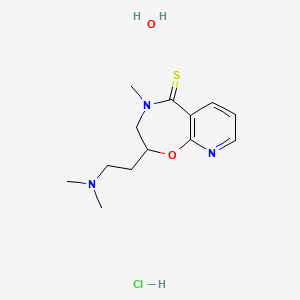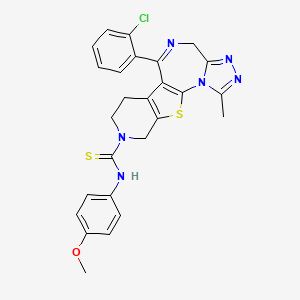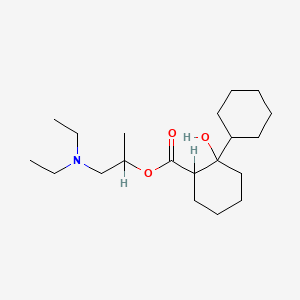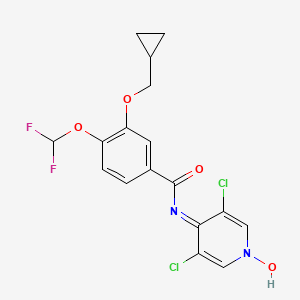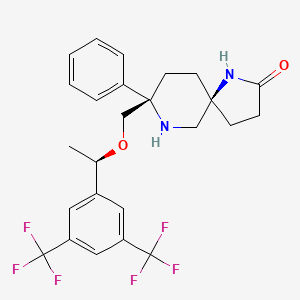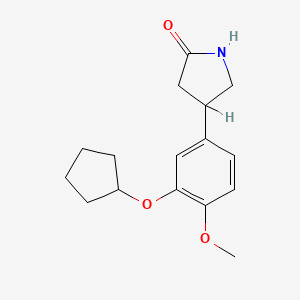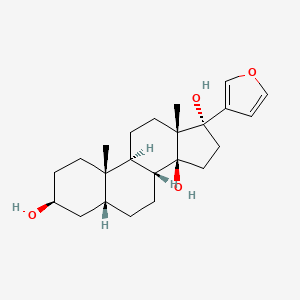
Rostafuroxina
Descripción general
Descripción
Rostafuroxina es un derivado sintético de digitoxigenina conocido por su potencial en el tratamiento de la hipertensión. Modula los efectos de la enzima adenosina trifosfatasa de sodio-potasio, que mantiene los gradientes de iones de sodio y potasio a través de las membranas plasmáticas . Este compuesto ha demostrado ser prometedor en la reducción de la presión arterial en modelos animales de hipertensión y actualmente se está estudiando en ensayos clínicos para el tratamiento de la hipertensión esencial .
Aplicaciones Científicas De Investigación
Rostafuroxina tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizada como un compuesto modelo para estudiar los efectos de los derivados de la digitoxigenina.
Biología: Investigada por su papel en la modulación de la actividad de la adenosina trifosfatasa de sodio-potasio.
Industria: Explorado por su uso en el desarrollo de nuevos fármacos antihipertensivos.
Mecanismo De Acción
Rostafuroxina ejerce sus efectos uniéndose específicamente a la enzima adenosina trifosfatasa de sodio-potasio. Esta unión modula la actividad de la enzima, lo que lleva a la regulación de los gradientes de iones de sodio y potasio a través de las membranas plasmáticas . Los objetivos moleculares involucrados incluyen el dominio extracelular de la enzima y las vías de señalización mediadas por adducina y ouabaína endógena .
Compuestos similares:
Digitoxigenina: El compuesto principal de la this compound.
Ouabaína: Otro derivado de la digitoxigenina con similar actividad biológica.
Losartán: Un fármaco antihipertensivo utilizado para la comparación en ensayos clínicos.
Singularidad: This compound es única en su inhibición selectiva de la enzima adenosina trifosfatasa de sodio-potasio y su capacidad para contrarrestar formas específicas de hipertensión mediadas por adducina y ouabaína endógena . A diferencia de otros compuestos similares, la this compound ha demostrado una alta potencia y eficacia en la reducción de la presión arterial y la prevención de la hipertrofia orgánica en modelos animales .
Análisis Bioquímico
Biochemical Properties
Rostafuroxin interacts with the enzyme Na+/K±ATPase . This enzyme is crucial for maintaining sodium and potassium ion gradients across plasma membranes . Rostafuroxin modulates the effects of this enzyme, thereby playing a significant role in biochemical reactions .
Cellular Effects
Rostafuroxin has been found to inhibit Respiratory Syncytial Virus (RSV) infection in respiratory epithelial cells by inhibiting the RSV induced ATP1A1-mediated signaling pathway required for RSV entry . It also has an impact on cell signaling pathways and cellular metabolism .
Molecular Mechanism
Rostafuroxin exerts its effects at the molecular level by selectively disrupting the binding to the cSrc-SH2 domain of mutant α-adducin and of the ouabain-activated Na-K pump . It antagonizes the triggering of the Src-epidermal growth factor receptor (EGFr)-dependent signaling pathway leading to renal Na-K pump, and ERK tyrosine phosphorylation and activation .
Dosage Effects in Animal Models
Rostafuroxin has been shown to reduce blood pressure and prevent organ hypertrophy in animal models representative of both adducin and EO mechanisms
Metabolic Pathways
Rostafuroxin is involved in the metabolic pathways related to the enzyme Na+/K±ATPase . This enzyme is crucial for maintaining sodium and potassium ion gradients across plasma membranes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Rostafuroxina se sintetiza a través de una serie de reacciones químicas que comienzan con digitoxigenina. La ruta sintética implica la introducción de un anillo de furano en la posición C17 del esqueleto esteroide. Los pasos clave incluyen:
Oxidación: La digitoxigenina se oxida para introducir un grupo hidroxilo.
Sustitución: El grupo hidroxilo se sustituye por un anillo de furano.
Ciclización: La molécula se somete a ciclización para formar la estructura final de la this compound.
Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:
Preparación de la materia prima: Se prepara digitoxigenina de alta pureza como materia prima.
Optimización de la reacción: Las condiciones de reacción, como la temperatura, la presión y el solvente, se optimizan para lograr la máxima eficiencia.
Purificación: El producto final se purifica utilizando técnicas como la cromatografía para lograr la pureza deseada.
Análisis De Reacciones Químicas
Tipos de reacciones: Rostafuroxina se somete a varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales.
Reactivos y condiciones comunes:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Halogenos, agentes alquilantes.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de la this compound con grupos funcionales modificados, que pueden tener diferentes actividades biológicas.
Comparación Con Compuestos Similares
Digitoxigenin: The parent compound of rostafuroxin.
Ouabain: Another digitoxigenin derivative with similar biological activity.
Losartan: An antihypertensive drug used for comparison in clinical trials.
Uniqueness: Rostafuroxin is unique in its selective inhibition of the sodium-potassium adenosine triphosphatase enzyme and its ability to counteract specific forms of hypertension mediated by adducin and endogenous ouabain . Unlike other similar compounds, rostafuroxin has shown high potency and efficacy in reducing blood pressure and preventing organ hypertrophy in animal models .
Propiedades
IUPAC Name |
(3S,5R,8R,9S,10S,13S,14S,17S)-17-(furan-3-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,14,17-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O4/c1-20-8-5-17(24)13-15(20)3-4-19-18(20)6-9-21(2)22(25,10-11-23(19,21)26)16-7-12-27-14-16/h7,12,14-15,17-19,24-26H,3-6,8-11,13H2,1-2H3/t15-,17+,18+,19-,20+,21-,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAPORIZZWBIEX-DTBDINHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4(C5=COC=C5)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@]4(C5=COC=C5)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870040 | |
| Record name | Rostafuroxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156722-18-8 | |
| Record name | Rostafuroxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156722-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rostafuroxin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156722188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rostafuroxin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12350 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rostafuroxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROSTAFUROXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P848LCX62B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Rostafuroxin primarily targets the sodium-potassium pump (Na+,K+-ATPase) by selectively antagonizing the binding of ouabain, an endogenous cardiotonic steroid. [, , ]
A: While rostafuroxin displaces ouabain from its binding site on the Na+,K+-ATPase, it does not directly inhibit the pump's activity. Instead, it disrupts ouabain-mediated activation of downstream signaling pathways. [, ]
A: Rostafuroxin primarily inhibits the Src-epidermal growth factor receptor (EGFR)-ERK signaling pathway triggered by the binding of ouabain or mutant α-adducin to Na+,K+-ATPase. This inhibition leads to a decrease in renal Na+ reabsorption and a reduction in blood pressure. [, , ]
A: Rostafuroxin preferentially disrupts the interaction between the Src-SH2 domain and mutant α-adducin or the ouabain-bound Na+,K+-ATPase complex. It interacts less robustly with wild-type α-adducin or the Na+,K+-ATPase in the absence of ouabain. [, ]
A: Rostafuroxin exhibits selective action, primarily targeting Na+,K+-ATPase signaling in the renal tubules and vascular smooth muscle cells, thus impacting blood pressure regulation. [, , ]
A: While the provided research papers do not explicitly state the molecular formula and weight of rostafuroxin, they mention that it is a derivative of digitoxigenin. Further research in chemical databases would be required for precise structural information. [, ]
ANone: The provided research papers primarily focus on the pharmacological and biological effects of rostafuroxin. Information about its material compatibility and stability under different conditions is not discussed. [1-28]
A: Rostafuroxin acts as a pharmacological antagonist rather than a catalyst. It exerts its effects by binding to the Na+,K+-ATPase and disrupting specific protein-protein interactions. []
A: While the provided research papers do not extensively discuss computational studies, one study mentions molecular modeling to demonstrate a potential cGMP docking site within the ouabain-binding pocket of Na+,K+-ATPase. This suggests the potential use of computational methods in understanding rostafuroxin's interactions with its target. []
A: While the provided research papers do not detail specific SAR studies for rostafuroxin, they highlight its development as a digitoxigenin derivative designed to selectively antagonize ouabain binding to Na+,K+-ATPase. [] Further research focusing on the SAR of rostafuroxin would be valuable.
ANone: The research papers primarily focus on the in vivo effects of rostafuroxin and do not provide detailed information about its stability, formulation strategies, or efforts to improve its solubility and bioavailability. [1-28]
ANone: The provided research papers focus on preclinical and early clinical research on rostafuroxin and do not address SHE regulations or compliance, which are typically relevant for later stages of drug development and commercialization. [1-28]
A: Rostafuroxin's pharmacodynamics involve selective antagonism of ouabain and mutant α-adducin-mediated Na+,K+-ATPase activation, primarily in the kidneys. This action leads to a reduction in sodium reabsorption and, consequently, lower blood pressure. [, ]
ANone: Rostafuroxin's efficacy has been evaluated in various models, including:
- Rodent models: Spontaneously hypertensive rats, Dahl salt-sensitive rats, DOCA-salt rats, and Milan hypertensive rats carrying mutant α-adducin. [, , , , , , ]
- Cellular models: Primary cultures of rat renal proximal tubule cells, human embryonic kidney (HEK293) cells, and human airway epithelial (A549) cells. [, , , ]
- Clinical trials: Phase II dose-finding studies in patients with essential hypertension. [, , , ]
ANone: The research papers primarily focus on rostafuroxin's mechanism of action and do not extensively discuss potential resistance mechanisms. [1-28]
ANone: The provided research papers primarily focus on the pharmacological and therapeutic potential of rostafuroxin. While some studies touch upon analytical techniques and in vitro assays, comprehensive information about these other aspects is limited. Further research is necessary to fully explore these areas. [1-28]
ANone: Significant milestones in rostafuroxin research include:
- Discovery and preclinical development: Initial research identified ouabain and mutant α-adducin as potential therapeutic targets in hypertension. Rostafuroxin was then developed as a selective ouabain antagonist with antihypertensive properties in animal models. []
- Early clinical trials: Phase II dose-finding studies demonstrated the safety and efficacy of rostafuroxin in reducing blood pressure in patients with essential hypertension. [, , ]
- Pharmacogenomic research: Studies revealed that specific genetic variations related to ouabain metabolism and adducin activity could predict a patient's response to rostafuroxin, paving the way for personalized medicine approaches. [, , ]
ANone: Rostafuroxin research offers opportunities for cross-disciplinary collaboration and applications, including:
- Pharmacogenomics: Integrating genetic information to personalize rostafuroxin therapy and potentially other antihypertensive treatments. [, , ]
- Drug discovery and development: Exploring rostafuroxin's mechanism of action and derivatives as potential therapeutic agents for other diseases associated with Na+,K+-ATPase dysregulation, such as heart failure and cancer. [, ]
- Cardiovascular research: Investigating the role of ouabain and adducin in cardiovascular health and disease, potentially leading to novel therapeutic targets and strategies. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



